molecular formula C21H30N4O7 B14202526 L-Alanyl-L-threonyl-L-tyrosyl-L-proline CAS No. 834861-98-2

L-Alanyl-L-threonyl-L-tyrosyl-L-proline

Cat. No.: B14202526
CAS No.: 834861-98-2
M. Wt: 450.5 g/mol
InChI Key: IQOJBTJLXNWQJC-GVDRCSPZSA-N
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Description

L-Alanyl-L-threonyl-L-tyrosyl-L-proline is a tetrapeptide with the sequence Ala-Thr-Tyr-Pro. Each residue contributes distinct physicochemical properties:

  • L-Alanine (Ala): A small, non-polar amino acid that enhances peptide flexibility.
  • L-Tyrosine (Tyr): Features a phenolic hydroxyl group, contributing to UV absorbance and participation in redox reactions.
  • L-Proline (Pro): Introduces a cyclic structure, rigidifying the peptide backbone and influencing conformational stability.

The hypothetical molecular formula for this tetrapeptide is C21H30N4O7, with an approximate molecular weight of 450–470 Da (calculated based on residue contributions and water loss from peptide bonds). While direct evidence for this exact compound is absent in the provided sources, structural analogs from the literature enable comparative analysis.

Properties

CAS No.

834861-98-2

Molecular Formula

C21H30N4O7

Molecular Weight

450.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H30N4O7/c1-11(22)18(28)24-17(12(2)26)19(29)23-15(10-13-5-7-14(27)8-6-13)20(30)25-9-3-4-16(25)21(31)32/h5-8,11-12,15-17,26-27H,3-4,9-10,22H2,1-2H3,(H,23,29)(H,24,28)(H,31,32)/t11-,12+,15-,16-,17-/m0/s1

InChI Key

IQOJBTJLXNWQJC-GVDRCSPZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(C)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-threonyl-L-tyrosyl-L-proline typically involves the stepwise condensation of the individual amino acids. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Each addition involves the activation of the carboxyl group of the incoming amino acid, often using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU), followed by coupling to the amino group of the peptide chain.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity. The process involves cycles of deprotection and coupling reactions, followed by cleavage from the resin and purification, typically using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-threonyl-L-tyrosyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Alanyl-L-threonyl-L-tyrosyl-L-proline has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate or in drug delivery systems.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Alanyl-L-threonyl-L-tyrosyl-L-proline depends on its specific biological target. Peptides can interact with enzymes, receptors, or other proteins, leading to various biological effects. For example, the peptide may bind to a receptor and modulate its activity, or it may inhibit an enzyme by occupying its active site.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares L-Alanyl-L-threonyl-L-tyrosyl-L-proline with structurally related peptides from the evidence:

Compound Name (Sequence) CAS No. Molecular Formula Molecular Weight (Da) Notable Features Source
This compound (hypothetical) - C21H30N4O7 ~450–470 Contains Tyr hydroxyl, Pro cyclic structure; potential protease resistance. -
L-Proline, L-tyrosyl-L-tryptophyl-L-alanyl-L-alanyl-L-threonyl-L-methionyl 518998-65-7 C40H54N8O10S 838.97 Hexapeptide with Trp (aromatic), Met (sulfur), and Pro; longer chain enhances receptor interaction.
L-Threonyl-L-seryl-L-α-glutamyl-L-lysyl-L-arginyl-L-prolyl-L-phenylalanyl-L-methionyl-L-cysteinyl-L-alanyl-L-tyrosine 886435-29-6 C58H89N15O17S2 1332.55 Long peptide (11 residues) with charged residues (Arg, Lys), Cys (disulfide potential), and Tyr.
L-Threonine, L-arginyl-L-leucyl-L-prolyl-L-alanyl-L-seryl-L-tyrosyl 354358-25-1 - 806.91 Heptapeptide with Arg (basic), Leu (hydrophobic), and Pro; shorter than .

Key Observations

Chain Length and Molecular Weight :

  • The target tetrapeptide is significantly smaller (~450 Da) compared to hexa- or undecapeptides (e.g., 838 Da in , 1332 Da in ). Shorter peptides may exhibit better membrane permeability but reduced binding specificity.
  • Longer peptides (e.g., ) often include charged residues (Arg, Lys) for solubility and receptor targeting.

Proline: Common in , and 16; stabilizes secondary structures (e.g., turns) and may confer protease resistance. Sulfur-containing residues: Methionine () and cysteine () introduce reactivity (e.g., oxidation, disulfide bonds).

Synthesis and Stability :

  • Proline-rich sequences (e.g., ) may require specialized coupling techniques due to steric hindrance during solid-phase synthesis .
  • Peptides with multiple hydroxyl groups (Thr, Tyr) are prone to hydrolysis under acidic conditions.

Research Implications

  • Analytical Methods : Tyrosine’s UV absorbance facilitates quantification via HPLC-UV, as inferred from general peptide analysis practices .
  • Stability : Proline’s rigid structure may enhance metabolic stability compared to linear peptides, a feature exploited in drug design .

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